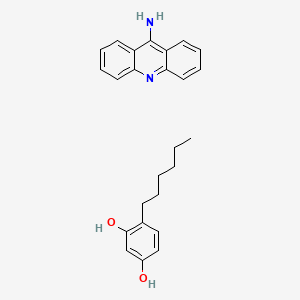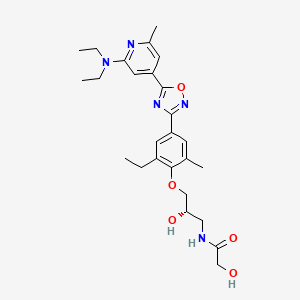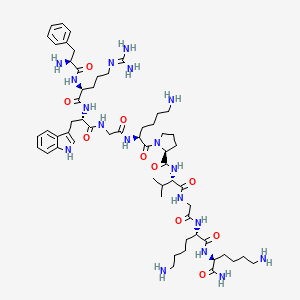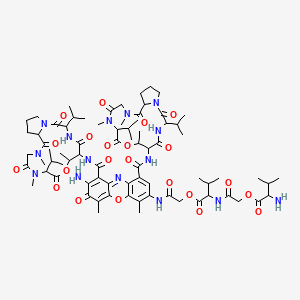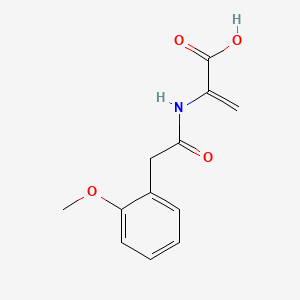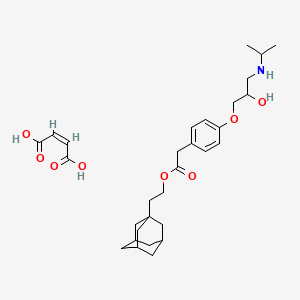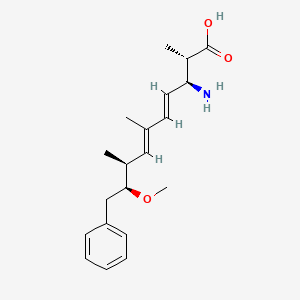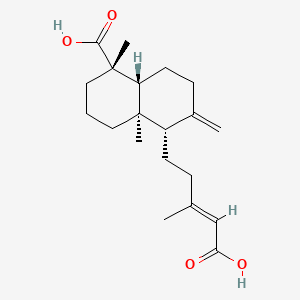
Agathic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agathic acid metabolite of isocupressic acid.
Aplicaciones Científicas De Investigación
1. Chemistry and Derivatives
- Agathic acid has been studied in the context of its chemical properties, particularly in dehydrogenation processes. Carman and Craig (1971) examined the selenium dehydrogenation of agathic acid and its simple hydrogenation derivatives, contributing to a consistent scheme for understanding these chemical processes (Carman & Craig, 1971).
2. Medical and Biological Research
- In the field of veterinary medicine, Gardner, Panter, and Stegelmeier (2010) found that agathic acid, a major diterpene acid found in Utah juniper bark, acted as an abortifacient compound in cattle. This discovery is significant for understanding the impact of certain plant compounds on livestock health (Gardner, Panter, & Stegelmeier, 2010).
3. Synthetic Applications
- Xin et al. (2016) accomplished the first synthesis of ent-labdane diterpenoid agathic acid, with notable antibacterial activity. Their approach started from andrographolide and included a regioselective deoxygenation, highlighting agathic acid's potential in synthetic chemistry and pharmacology (Xin et al., 2016).
4. Environmental and Ecological Impacts
- Research by Welch et al. (2012) showed that agathic acid is a metabolite of isocupressic acid, the abortifacient compound in ponderosa pine needles. Their study on cattle metabolism revealed adaptations in cattle conditioned to pine needles, altering the metabolism of agathic acid by rumen microflora (Welch et al., 2012).
Propiedades
Número CAS |
640-28-8 |
|---|---|
Nombre del producto |
Agathic acid |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h12,15-16H,2,5-11H2,1,3-4H3,(H,21,22)(H,23,24)/b13-12+/t15-,16+,19+,20-/m0/s1 |
Clave InChI |
QYCOHMYDSOZCQD-ITMPRHFASA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C |
SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
SMILES canónico |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
agathic acid labda-8(17),13-diene-15,19-dioic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



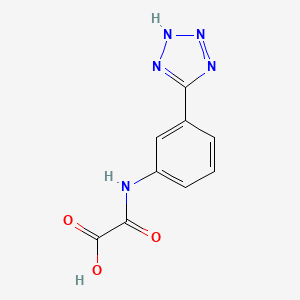

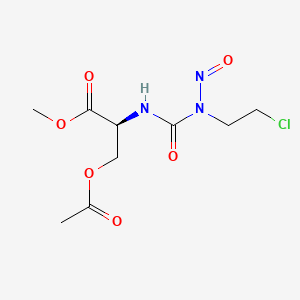

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)
